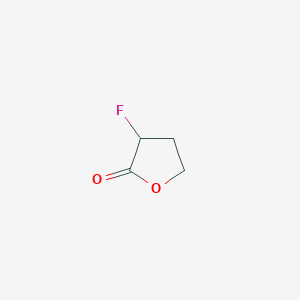![molecular formula C6H12ClN B6589814 1-methyl-2-azabicyclo[3.1.0]hexane hydrochloride CAS No. 1307911-10-9](/img/new.no-structure.jpg)
1-methyl-2-azabicyclo[3.1.0]hexane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-azabicyclo[3.1.0]hexane hydrochloride typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru(II)) . This method allows for the efficient formation of the bicyclic ring system.
Industrial Production Methods: Industrial production of this compound may involve batchwise processes, where the key step is the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This method can deliver significant quantities of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring, often employing reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-Methyl-2-azabicyclo[3.1.0]hexane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological systems and as a probe for investigating biochemical pathways.
Mechanism of Action
The mechanism of action of 1-methyl-2-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing biochemical processes at the molecular level . For instance, it may inhibit proteases or modulate neurotransmitter receptors, leading to therapeutic effects in various medical conditions.
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane Derivatives: These compounds share a similar bicyclic structure and are often used in drug design and synthesis.
Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate: This compound is another derivative with similar chemical properties and applications.
Uniqueness: 1-Methyl-2-azabicyclo[3.1.0]hexane hydrochloride stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to form stable intermediates and final products makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1307911-10-9 |
|---|---|
Molecular Formula |
C6H12ClN |
Molecular Weight |
133.62 g/mol |
IUPAC Name |
1-methyl-2-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-6-4-5(6)2-3-7-6;/h5,7H,2-4H2,1H3;1H |
InChI Key |
OPHHRRQYHGUVTN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1CCN2.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



